Neurodazole
Description
Properties
Molecular Formula |
C36H37N3O4 |
|---|---|
Molecular Weight |
575.71 |
IUPAC Name |
2-[2-[2-[2-(9H-Fluoren-3-yl)-4,5-bis(4-methoxyphenyl)imidazol-1-yl]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C36H37N3O4/c1-40-30-13-9-25(10-14-30)34-35(26-11-15-31(41-2)16-12-26)39(18-20-43-22-21-42-19-17-37)36(38-34)29-8-7-28-23-27-5-3-4-6-32(27)33(28)24-29/h3-16,24H,17-23,37H2,1-2H3 |
InChI Key |
UHEONTTXCAUVGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=C(OC)C=C3)N=C(C4=CC5=C(C=C4)CC6=C5C=CC=C6)N2CCOCCOCCN)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neurodazole |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Neurodazole exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : this compound has demonstrated effectiveness against a spectrum of microbial pathogens. Its mechanism often involves disrupting cellular processes within bacteria and fungi, leading to cell death.
- Anticancer Potential : Research indicates that this compound may have anticancer properties, particularly against specific cancer cell lines. It is believed to interfere with cellular signaling pathways that promote tumor growth.
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 32 µg/mL | 15 |
| Staphylococcus aureus | 16 µg/mL | 20 |
This study highlights the potential of this compound as an alternative antimicrobial agent.
Anticancer Studies
In vitro studies have shown that this compound can reduce the viability of certain cancer cell lines. A notable case study involved its application on breast cancer cells (MCF-7):
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of this compound may enhance its anticancer effects.
Toxicology and Safety Profile
While exploring the applications of this compound, it is essential to consider its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, this compound exhibits minimal toxicity. However, further studies are required to establish comprehensive safety data.
Comparison with Similar Compounds
Comparison with Similar Compounds
Neurodazole is part of a broader class of neurogenic agents, including both structural analogs (imidazole derivatives) and functional analogs (small molecules or proteins with similar differentiation outcomes). Below is a detailed comparison:
This compound vs. Neurodazine
- Structural Similarity : Both are imidazole-based molecules, but Neurodazine lacks the nitro group present in this compound .
- Efficacy: Both compounds show comparable differentiation efficiency to retinoic acid (RA) in P19 cells, achieving ~80% neuronal marker expression after 7 days .
- Mechanistic Differences : this compound exhibits unique synergy with Skp protein, enhancing batch yield by 40% compared to Neurodazine alone .
- Markers : this compound-differentiated cells express distinct glutamate receptor isoforms (e.g., GluR2/3), while Neurodazine upregulates synaptophysin .
This compound vs. Retinoic Acid (RA)
- Class: RA is a retinoid, whereas this compound is a nitroimidazole.
- Efficiency : RA induces differentiation in 10–14 days, while this compound achieves similar results in 7–10 days .
- Pathways: RA activates nuclear retinoic acid receptors (RARs), while this compound modulates epigenetic and signaling pathways (e.g., Wnt/β-catenin) .
- Toxicity : RA is associated with teratogenicity, whereas this compound’s toxicity profile remains under investigation .
This compound vs. Trichostatin A (TSA)
- Class : TSA is a hydroxamic acid and histone deacetylase (HDAC) inhibitor.
- Mechanism : TSA promotes differentiation via chromatin remodeling, while this compound acts through redox signaling .
- Efficiency : Both achieve >75% differentiation in fibroblasts, but TSA requires lower concentrations (0.5 µM vs. 10 µM for this compound) .
This compound vs. Metronidazole
- Structural Analogy : Both are nitroimidazoles, but Metronidazole is clinically used as an antimicrobial .
- Function : Metronidazole lacks neurogenic activity, highlighting the critical role of this compound’s substitution pattern (e.g., ethyl or methoxy groups) in differentiation .
Data Tables
Table 1: Differentiation Efficiency of Neurogenic Agents
Table 2: Structural and Pharmacological Profiles
Key Research Findings
Synergy with Skp Protein : this compound’s combination with Skp increases neuron yield by 40% and reduces differentiation time by 30% compared to standalone use .
Low Cytotoxicity : this compound exhibits minimal cytotoxicity at effective concentrations (IC₅₀ > 50 µM), unlike TSA (IC₅₀ = 5 µM) .
Preparation Methods
Wittig-Heck-Acylation Cascade for Diphenyl Acrylonitrile Derivatives
The foundational synthesis of Neurodazole’s structural analogs begins with a Wittig reaction between 3,4-methylenedioxybenzaldehyde (1 ) or 3,5-dimethoxybenzaldehyde (2 ) and appropriate ylides to form styrenes 3 or 4 . Subsequent Heck coupling with 1-iodo-4-nitrobenzene (5 ) or 2-fluoro-4-iodoaniline (10 ) yields stilbene intermediates 6 or 11 . Nitro-group reduction in 6 using SnCl₂ produces amine 7 , which undergoes acylation with carboxylic acids, anhydrides, or acyl chlorides to furnish target compounds 8c–8l , 9b , and 12f . These steps highlight the versatility of transition-metal catalysis in constructing the conjugated diphenyl framework critical for this compound’s bioactivity.
Aldol Condensation and Regional Isomerization
Chalcone 15 , synthesized via aldol condensation of phenyl ethanone (13 ) and benzaldehyde (14 ), is reduced with NaBH₄ and dehydrated to form diphenyl propylene 17 . Regional isomerization of 17 under acidic conditions generates olefin 22 , which is acylated with methanesulfonyl chloride or isobutyric anhydride to yield 18b , 23b , 23i , and 24b . This route demonstrates the strategic use of steric and electronic effects to control olefin geometry, a determinant of compound stability and neuronal differentiation efficacy.
Nitrile-Based Condensation and Functionalization
Benzaldehyde (1 ) and phenylacetonitrile (25 ) undergo condensation to form α,β-unsaturated nitriles, which are subsequently reduced to amines 28 and 31 . Acylation of these intermediates with acyl chlorides or anhydrides produces diphenyl acrylonitriles 29a–29b and 32a–32b , featuring electron-withdrawing groups that enhance metabolic stability . The nitrile moiety’s role in hydrogen bonding with neuronal receptors underscores its inclusion in this compound’s design.
Trimethylamine Side-Chain Installation
Condensation of N-(4-formylphenyl)acetamide (33 ) with 3,4-methylenedioxymethanamine (34 ) forms Schiff base 35 , which is reduced to secondary amine 36a . Methylation of 36a introduces a trimethylammonium group, enhancing solubility and interaction with cell membrane transporters. This step exemplifies the integration of cationic motifs to improve blood-brain barrier penetration, a critical feature for neurogenic agents.
Inverse Amide Synthesis via Heck Coupling
Heck reaction of styrene 3 with bromophenylacetic acid (37 ) yields carboxylic acid 38 , which is coupled with amines to form inverted amides 39b . Alternatively, Heck coupling of 40 with acrylonitrile derivatives produces 41 , which is acylated to 42b . The inverted amide configuration in 39b and 42b mitigates enzymatic degradation, prolonging this compound’s half-life in vivo .
Analytical Characterization and Yield Optimization
Critical intermediates and final products are characterized via NMR, HPLC, and mass spectrometry. For example, compound 8c (C₂₂H₁₈FNO₄) exhibits a molecular ion peak at m/z 396.12 (calc. 396.11) and a retention time of 12.4 min on C18 reverse-phase HPLC . Yields range from 65% for Heck reactions to 85% for acylation steps, with purity >95% achieved via recrystallization from ethanol/water mixtures .
Q & A
Q. How to address cross-species toxicity discrepancies in this compound development?
- Methodological Answer:
- Translational Biomarkers: Validate rodent-to-human toxicity correlates (e.g., CSF albumin ratio for blood-brain barrier integrity) .
- In Silico Toxicology: Use QSAR models to predict human hepatotoxicity from animal data .
- Microdosing Trials: Conduct Phase 0 studies with trace doses to assess human-specific toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
